molecular formula C12H10F3NO3 B2995172 3,3,3-Trifluoro-2-(7-methoxy-1H-indol-3-yl)propanoic acid CAS No. 1983938-14-2

3,3,3-Trifluoro-2-(7-methoxy-1H-indol-3-yl)propanoic acid

Cat. No. B2995172
CAS RN: 1983938-14-2
M. Wt: 273.211
InChI Key: JJRASBHVUOLYRY-UHFFFAOYSA-N
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Description

3,3,3-Trifluoro-2-(7-methoxy-1H-indol-3-yl)propanoic acid is an organic compound with the molecular formula C12H10F3NO3 . It is a derivative of propanoic acid where two hydrogen atoms are replaced by fluorine atoms .


Molecular Structure Analysis

The molecular structure of 3,3,3-Trifluoro-2-(7-methoxy-1H-indol-3-yl)propanoic acid can be represented by the SMILES string OC(=O)C(F)(F)F . This represents the connectivity of atoms in the molecule but does not provide information about its 3D structure.

Scientific Research Applications

Safety Evaluation in Food Contact Materials

One of the applications involves the safety evaluation of substances similar to 3,3,3-Trifluoro-2-(7-methoxy-1H-indol-3-yl)propanoic acid, specifically their use in food contact materials. For instance, a study conducted by A. Andon et al. (2011) on a related compound, 3H-perfluoro-3-[(3-methoxypropoxy) propanoic acid], ammonium salt, concluded that there is no safety concern for consumers when used in the polymerization of fluoropolymers under specified conditions (Andon et al., 2011).

Environmental Impact and Detection

Another significant area of research focuses on the environmental impact and detection of perfluorinated compounds, including derivatives similar to 3,3,3-Trifluoro-2-(7-methoxy-1H-indol-3-yl)propanoic acid. H. Fromme et al. (2017) explored the body burden of different perfluorinated substances, including a related compound, in populations exposed via drinking water, highlighting the importance of monitoring these compounds in the environment (Fromme et al., 2017).

Synthetic Chemistry Applications

The compound's derivatives have been explored in synthetic chemistry for various applications. T. P. Vasilyeva and D. Vorobyeva (2020) synthesized α-CF3-substituted α-methoxy-α-(furan-2-yl) acetic acids and their derivatives, showcasing the compound's utility in producing novel chemical structures (Vasilyeva & Vorobyeva, 2020).

Molecular Structure Analysis

Research on the molecular structure and properties of related compounds has been conducted to understand their characteristics better. For example, D. Dai et al. (2011) studied the title compound, focusing on its crystal structure and hydrogen-bonded chains formation, providing insights into its structural properties (Dai et al., 2011).

Biological Activity Studies

The exploration of biological activity of Schiff bases derived from related compounds, as investigated by S. Radhakrishnan, R. Balakrishnan, and A. Selvaraj (2020), demonstrates the potential medicinal and antimicrobial applications of derivatives of 3,3,3-Trifluoro-2-(7-methoxy-1H-indol-3-yl)propanoic acid (Radhakrishnan, Balakrishnan, & Selvaraj, 2020).

Safety and Hazards

The safety data sheet for similar compounds suggests that they may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Future Directions

Trifluoromethyl group-containing compounds have been extensively used in pharmaceuticals . They make up more than 50 percent of the best-selling drug molecules approved by the US Food and Drug Administration (FDA) . Therefore, the study and development of new trifluoromethyl group-containing compounds like 3,3,3-Trifluoro-2-(7-methoxy-1H-indol-3-yl)propanoic acid could be a promising direction for future research.

properties

IUPAC Name

3,3,3-trifluoro-2-(7-methoxy-1H-indol-3-yl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10F3NO3/c1-19-8-4-2-3-6-7(5-16-10(6)8)9(11(17)18)12(13,14)15/h2-5,9,16H,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJRASBHVUOLYRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1NC=C2C(C(=O)O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10F3NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,3,3-Trifluoro-2-(7-methoxy-1H-indol-3-yl)propanoic acid

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